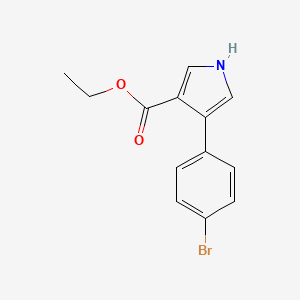
1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-(diethylamino)ethyl chloride and 2-(morpholinoethyl) chloride in the presence of a base such as potassium carbonate.
Hydrochloride Salt Formation: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the alkyl chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to the formation of reduced benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The diethylamino and morpholinoethyl groups might enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Diethylamino)ethyl)benzimidazole: Lacks the morpholinoethyl group.
2-(2-Morpholinoethyl)benzimidazole: Lacks the diethylaminoethyl group.
Benzimidazole: The parent compound without any substitutions.
Uniqueness
1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride is unique due to the presence of both diethylaminoethyl and morpholinoethyl groups, which may confer distinct biological activities and physicochemical properties compared to its analogs.
Propiedades
Número CAS |
19809-25-7 |
|---|---|
Fórmula molecular |
C19H31ClN4O |
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
diethyl-[2-[2-(2-morpholin-4-ylethyl)benzimidazol-1-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C19H30N4O.ClH/c1-3-21(4-2)11-12-23-18-8-6-5-7-17(18)20-19(23)9-10-22-13-15-24-16-14-22;/h5-8H,3-4,9-16H2,1-2H3;1H |
Clave InChI |
FCXGWYLCVNTPCA-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCN1C2=CC=CC=C2N=C1CCN3CCOCC3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


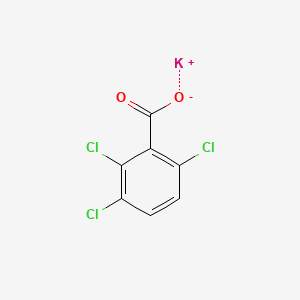

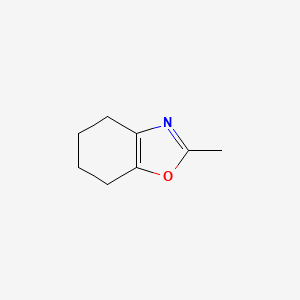
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
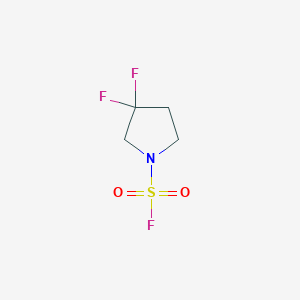
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
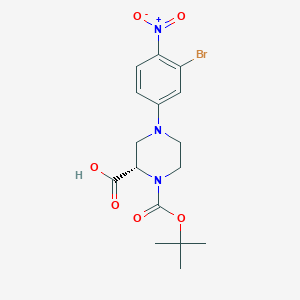
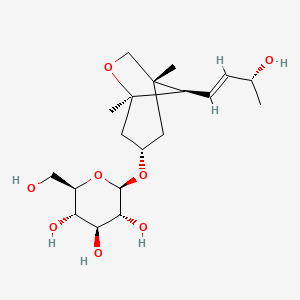
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)


